![molecular formula C21H23N3O3S2 B2388022 (4-(氮杂环庚烷-1-磺酰基)苯基)(2-(甲硫基)-1H-苯并[d]咪唑-1-基)甲酮 CAS No. 612525-05-0](/img/structure/B2388022.png)
(4-(氮杂环庚烷-1-磺酰基)苯基)(2-(甲硫基)-1H-苯并[d]咪唑-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (4-(azepan-1-ylsulfonyl)phenyl)(2-(methylthio)-1H-benzo[d]imidazol-1-yl)methanone is a complex organic molecule that belongs to the family of sulfonamide compounds. This compound is notable for its intriguing structural features, which include an azepane ring, a sulfonyl group, and a benzimidazole moiety.
科学研究应用
In Chemistry
This compound is used as an intermediate in the synthesis of more complex molecules due to its versatile functional groups. It's particularly useful in the development of pharmaceuticals and agrochemicals.
In Biology
In Medicine
Due to its structural features, this compound can serve as a lead molecule in drug discovery, particularly in the search for new antibacterial, antifungal, or anticancer agents.
In Industry
In industrial settings, it may be used in the production of specialty chemicals, materials science, and as a precursor for functional polymers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(azepan-1-ylsulfonyl)phenyl)(2-(methylthio)-1H-benzo[d]imidazol-1-yl)methanone generally involves multi-step reactions. One typical synthetic route could start with the functionalization of a benzimidazole derivative by introducing a methylthio group. This intermediate can then undergo a coupling reaction with a sulfonyl azepane derivative in the presence of a suitable catalyst and under controlled temperature conditions to yield the desired compound.
Industrial Production Methods
For industrial production, scalability and cost-efficiency are crucial. This process often employs batch or continuous flow synthesis. Optimization of reaction conditions, such as solvent selection, temperature, and reaction time, is essential to achieve high yield and purity of the product. Catalysts and purification techniques are also optimized for large-scale production.
化学反应分析
Types of Reactions It Undergoes
Oxidation: : The methylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: : The compound may be reduced under specific conditions to modify its functional groups, like converting sulfonyl to sulfide.
Substitution: : Various substitution reactions can occur at different positions of the aromatic ring, azepane, and benzimidazole moieties.
Common Reagents and Conditions Used in These Reactions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic or basic conditions.
Reduction: : Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under inert atmosphere.
Substitution: : Catalysts like palladium on carbon (Pd/C) or bases like potassium carbonate (K2CO3) in appropriate solvents.
Major Products Formed from These Reactions
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Formation of sulfide derivatives.
Substitution: : Introduction of various functional groups such as halides, nitro, or alkyl groups at specific positions.
作用机制
The mechanism by which this compound exerts its effects typically involves interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and benzimidazole groups are known to interact with protein active sites, inhibiting or modifying their activity. Pathways involved may include enzyme inhibition, receptor modulation, and altering signal transduction pathways within cells.
相似化合物的比较
Similar Compounds
Benzimidazole derivatives: : Like benzimidazole sulfonamides.
Sulfonamide compounds: : Like sulfa drugs with varying aryl or heteroaryl groups.
Azepane derivatives: : Compounds with azepane rings but different functional groups.
Uniqueness
What sets (4-(azepan-1-ylsulfonyl)phenyl)(2-(methylthio)-1H-benzo[d]imidazol-1-yl)methanone apart is its unique combination of an azepane ring, sulfonyl group, and benzimidazole moiety, providing distinct chemical and biological properties. This structural diversity enables unique interaction profiles and mechanisms of action, making it valuable in various research fields.
属性
IUPAC Name |
[4-(azepan-1-ylsulfonyl)phenyl]-(2-methylsulfanylbenzimidazol-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c1-28-21-22-18-8-4-5-9-19(18)24(21)20(25)16-10-12-17(13-11-16)29(26,27)23-14-6-2-3-7-15-23/h4-5,8-13H,2-3,6-7,14-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQUFCDLCFYRRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-fluoro-N-{[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methyl}pyridine-3-carboxamide](/img/structure/B2387940.png)
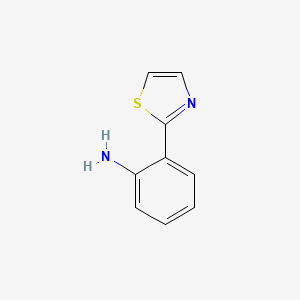
![N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2387944.png)
![ethyl 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2387946.png)
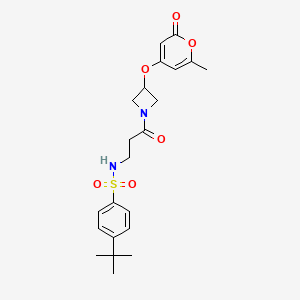
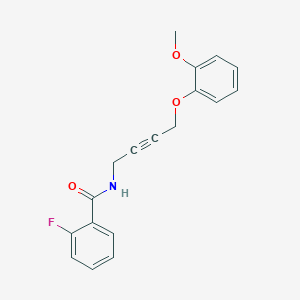
![N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2387950.png)
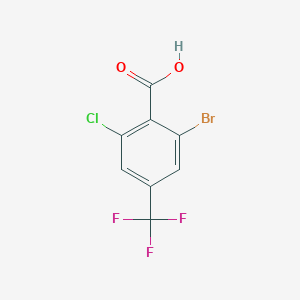
![(3-Methoxyphenyl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2387952.png)
![1-[1-(Difluoromethoxy)naphthalen-2-yl]ethan-1-one](/img/structure/B2387953.png)
![Naphthalen-2-yl(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2387954.png)
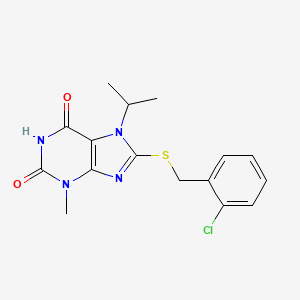
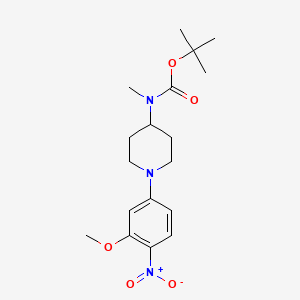
![(3r,5r,7r)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)adamantane-1-carboxamide](/img/structure/B2387960.png)
